molecular formula C9H14N2OS B1487045 6-butyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 114425-97-7

6-butyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1487045
CAS RN: 114425-97-7
M. Wt: 198.29 g/mol
InChI Key: NUMZKMRKKWGWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-butyl-2-(methylthio)pyrimidin-4(3H)-one, commonly referred to as 6-Butyl-2-MTP, is a synthetic organic compound that has been used in a variety of scientific applications, including drug discovery, drug synthesis, and chemical synthesis. 6-Butyl-2-MTP is a pyrimidine derivative that can be used as a building block in organic synthesis. It has been used as a starting material for the synthesis of various compounds, including drugs, and has been studied for its potential applications in drug discovery and drug synthesis.

Scientific Research Applications

Dimerization and Molecular Interaction

6-Methyl-2-butylureidopyrimidone, a compound structurally related to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, has been shown to dimerize strongly via hydrogen bonds in both solid states and solutions. This characteristic makes it a useful building block in supramolecular chemistry due to its high dimerization constant and simple preparation method (Beijer et al., 1998).

Synthesis of Heterocycles

Pyrimido[4,5-d]pyrimidine derivatives, analogues to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized for potential chemotherapeutic use. The synthesis process involves mild conditions, highlighting the versatility and potential biological relevance of these compounds (Snieckus & Guimarães, 2014).

Ligand Synthesis for Histamine Receptors

In the context of medicinal chemistry, the synthesis of 2-aminopyrimidines, which are structurally related to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, has been carried out as ligands for histamine H4 receptors. These compounds have shown potential as anti-inflammatory agents in animal models, demonstrating the pharmacological importance of this chemical structure (Altenbach et al., 2008).

Antifungal Applications

Some derivatives of pyrido[4,3-d]pyrimidin-4(3H)-ones, structurally similar to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, have been shown to exhibit moderate antifungal activity. This suggests potential applications in the development of new antifungal agents (Ren et al., 2014).

Green Chemistry Applications

The compound has been used in green chemistry for the synthesis of pyrido[2,3-d]pyrimidine derivatives via a solvent-free method, demonstrating its utility in environmentally friendly chemical processes (Mohsenimehr et al., 2014).

Synthesis of Corrosion Inhibitors

Pyrimidine derivatives, including those structurally similar to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized as corrosion inhibitors for metals in acidic solutions. This indicates potential applications in materials science and engineering (Hou et al., 2019).

properties

IUPAC Name

4-butyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-3-4-5-7-6-8(12)11-9(10-7)13-2/h6H,3-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZKMRKKWGWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-butyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-butyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-butyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-butyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 5
6-butyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 6
6-butyl-2-(methylthio)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.